molecular formula C21H17N3O2 B251517 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B251517
M. Wt: 343.4 g/mol
InChI Key: NWKVWKUKJMXOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMOP, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to interact with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been shown to modulate the activity of various enzymes, including the cyclooxygenase-2 enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have various biochemical and physiological effects in cells and animal models. In cells, 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cellular function and metabolism. In animal models, 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have neuroprotective effects, to enhance cognitive function, to inhibit cancer cell growth, and to reduce inflammation.

Advantages and Limitations for Lab Experiments

3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various fields of research. However, 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide also has some limitations, including its relatively high cost and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, including the development of new synthetic methods for 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and its analogs, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action and potential side effects. Additionally, the use of 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide as a tool compound for the study of sigma-1 receptor function and other cellular processes may lead to new insights into the biology of these systems.

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the reaction of 2-amino-3,5-dimethylbenzoic acid with 2-chloro-3-(2-pyridyl)oxazolo[4,5-b]pyridine in the presence of a base. The resulting compound is then coupled with 3-bromoaniline to form 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. The synthesis of 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been optimized for high yield and purity, and the compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. In inflammation research, 3,5-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been shown to reduce inflammation and to modulate the immune response in animal models of inflammatory diseases.

properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3,5-dimethyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-9-14(2)11-16(10-13)20(25)23-17-6-3-5-15(12-17)21-24-19-18(26-21)7-4-8-22-19/h3-12H,1-2H3,(H,23,25)

InChI Key

NWKVWKUKJMXOEW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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